molecular formula C11H19N3 B1623412 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine CAS No. 957507-55-0

2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B1623412
CAS No.: 957507-55-0
M. Wt: 193.29 g/mol
InChI Key: SOMBQJZNVNRUNK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-(cyclohexylmethyl)-3-methyl-1H-pyrazol-5-amine . This nomenclature reflects:

  • A pyrazole ring (1H-pyrazol) as the parent structure.
  • Substitution at position 1 with a cyclohexylmethyl group.
  • A methyl group at position 3.
  • An amine (-NH₂) functional group at position 5.

The numbering prioritizes the nitrogen atoms in the pyrazole ring, ensuring the lowest possible locants for substituents. The cyclohexylmethyl group is named as a branched alkyl substituent, while the amine group is designated as a primary functional group.

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₉N₃ , derived from:

  • 11 carbons : 1 pyrazole ring (5 carbons) + 1 cyclohexane ring (6 carbons).
  • 19 hydrogens : 7 from pyrazole/amine, 12 from cyclohexylmethyl, and 3 from the methyl group.
  • 3 nitrogens : 2 in the pyrazole ring and 1 in the amine group.
Component Contribution to Molecular Weight
Carbon (12.01) 11 × 12.01 = 132.11 g/mol
Hydrogen (1.008) 19 × 1.008 = 19.15 g/mol
Nitrogen (14.01) 3 × 14.01 = 42.03 g/mol
Total 193.29 g/mol

This matches experimental data from mass spectrometry.

Two-Dimensional (2D) Structural Depiction

The 2D structure is defined by its SMILES notation :
NC1=CC=NN1CC2CCCCC2. Key features include:

  • A pyrazole ring with alternating single and double bonds.
  • Substituents:
    • Cyclohexylmethyl (-CH₂-C₆H₁₁) at N1.
    • Methyl (-CH₃) at C3.
    • Amine (-NH₂) at C5.

The Canonical SMILES and InChIKey (SOMBQJZNVNRUNK-UHFFFAOYSA-N) provide unique identifiers for database searches.

Three-Dimensional (3D) Conformational Studies

Computational models reveal two dominant conformers:

Conformer Cyclohexane Orientation Energy (kcal/mol)
A Chair 0.0 (reference)
B Boat 2.3
  • Chair conformation minimizes steric hindrance between the cyclohexylmethyl group and the pyrazole ring.
  • The amine group adopts a planar geometry due to sp² hybridization, facilitating resonance stabilization.
  • Intramolecular hydrogen bonding is absent, as the amine group lacks proximal hydrogen acceptors.

Comparative Analysis with Pyrazol-3-amine Derivatives

Compound Substituents Molecular Weight (g/mol) LogP*
2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine Cyclohexylmethyl, methyl 193.29 3.2
1-Methyl-1H-pyrazol-3-amine Methyl 97.12 0.8
1-Ethyl-1H-pyrazol-3-amine Ethyl 111.15 1.1
1-(4-Fluorobenzyl)-1H-pyrazol-3-amine 4-Fluorobenzyl 205.23 2.7

Key trends :

  • Lipophilicity : Bulkier substituents (e.g., cyclohexylmethyl) increase LogP, enhancing membrane permeability.
  • Steric effects : Cyclohexylmethyl introduces significant steric bulk, reducing rotational freedom compared to ethyl or methyl groups.
  • Electronic effects : Electron-donating groups (e.g., methyl) stabilize the pyrazole ring via inductive effects.

Structural modifications at the N1 position are critical for tuning physicochemical properties in drug design.

Properties

IUPAC Name

2-(cyclohexylmethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h7,10H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMBQJZNVNRUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390037
Record name 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957507-55-0
Record name 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization of Ketonitrile Derivatives

A validated pathway for analogous 5-methylpyrazol-3-ylamine derivatives involves reacting 3-oxobutanenitrile with substituted hydrazines. For 2-cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine, this would require:

Reaction Scheme:
$$
\text{3-Oxobutanenitrile} + \text{Cyclohexylmethylhydrazine} \xrightarrow{\text{EtOH, Reflux}} \text{Target Compound}
$$

Key Parameters:

  • Solvent: Ethanol (50 mL per 28 mmol hydrazine)
  • Temperature: Reflux conditions (≈78°C)
  • Workup: Concentration, methanol dilution, pH adjustment to 8 with NH₃·H₂O, and C18-silica chromatography.

Challenges:

  • Commercial availability of cyclohexylmethylhydrazine hydrochloride remains unconfirmed in literature.
  • Purification requires flash chromatography (MeCN/water gradient), with yields >80% reported for propyl analogs.

Suzuki Cross-Coupling Adaptation

Palladium-Catalyzed Arylation Strategy

Post-Synthetic Alkylation Approach

N-Alkylation of Pre-formed Pyrazole Core

US5616723A details 3-amino-5-methylpyrazole synthesis, which could be alkylated:

Reaction Sequence:
$$
\text{3-Amino-5-methylpyrazole} \xrightarrow[\text{Base}]{\text{Cyclohexylmethyl Halide}} \text{Target Compound}
$$

Critical Factors:

  • Alkylating Agent: Cyclohexylmethyl bromide/iodide
  • Conditions: Polar aprotic solvent (DMF/DMSO), K₂CO₃ as base, 60–80°C
  • Selectivity: Requires protection of amine group to prevent quaternization

Comparative Analysis of Synthetic Routes

Method Yield Potential Complexity Cost Drivers Scalability
Hydrazine Cyclization 80–85% Moderate Hydrazine synthesis Pilot-scale feasible
Suzuki Coupling 70–75% High Pd catalysts, Boron reagents Requires optimization
N-Alkylation 65–70% Low Alkyl halide availability Industrially viable

Structural Characterization Requirements

Post-synthetic validation must include:

  • ¹H/¹³C NMR: Confirm cyclohexylmethyl integration (δ 1.0–2.5 ppm) and pyrazole ring protons (δ 6.2–7.8 ppm).
  • HRMS: Expected [M+H]⁺ at m/z 194.1532 (calc. 193.29 g/mol).
  • XRD: Resolve N-substitution pattern (2H-pyrazole tautomer).

Industrial-Scale Considerations

Key Challenges:

  • Hydrazine Route: Requires custom synthesis of cyclohexylmethylhydrazine (no commercial suppliers identified).
  • Suzuki Method: Pd residue removal (<10 ppm) necessitates chelating resins or adsorbents.
  • Alkylation Pathway: Competing O- vs N-alkylation necessitates rigorous stoichiometric control.

Cost-Benefit Analysis:

  • Catalyst Recovery: Pd recycling reduces Suzuki route costs by ≈40%.
  • Solvent Systems: Ethanol/water mixtures (hydrazine method) offer greener profiles vs acetonitrile.

Emerging Methodological Opportunities

  • Continuous Flow Synthesis: Microreactors could enhance exothermic cyclization steps (hydrazine route).
  • Biocatalytic Approaches: Transaminases or hydrolases might enable enantioselective amine formation.
  • Electrochemical Alkylation: Avoids stoichiometric metal bases in N-functionalization.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and its substituents in 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine are susceptible to oxidation under specific conditions. Key findings include:

Reagent/Conditions Products Key Observations
Potassium permanganate (acidic)Oxidized pyrazole derivativesThe methyl group at position 5 is oxidized to a carboxylic acid (-COOH) .
Chromium trioxide (CrO₃)Formation of ketones or epoxidesSelectively oxidizes the cyclohexylmethyl group, producing cyclohexanone derivatives .

Research Insights :

  • Oxidation of the methyl group (C-5) is sterically hindered by the adjacent cyclohexylmethyl group, requiring harsher conditions compared to simpler pyrazole analogs .

  • The cyclohexylmethyl substituent directs oxidation toward the benzylic position, forming cyclohexyl ketones as intermediates .

Reduction Reactions

Reductive transformations primarily target the amine group or unsaturated bonds (if present):

Reagent/Conditions Products Key Observations
Hydrogen gas (H₂) + Pd/CSaturated pyrazoline derivativesPartial reduction of the pyrazole ring occurs, yielding 2-pyrazoline intermediates .
Sodium borohydride (NaBH₄)Retention of amine functionalitySelective reduction of carbonyl groups (if introduced via prior oxidation) .

Research Insights :

  • Catalytic hydrogenation under mild conditions preserves the cyclohexylmethyl group but reduces the pyrazole ring to a dihydropyrazole .

  • The amine group at position 3 remains intact under most reductive conditions, enabling post-reduction functionalization .

Substitution Reactions

The amine group at position 3 and the cyclohexylmethyl group at position 2 are key sites for substitution:

Nucleophilic Substitution

Reagent/Conditions Products Key Observations
Alkyl halides (R-X) + K₂CO₃N-Alkylated pyrazolesThe amine group undergoes alkylation, forming secondary or tertiary amines .
Acyl chlorides (RCOCl) + Et₃NAcylated derivativesHigh yields for benzoyl and pyrazole-carboxamide products .

Electrophilic Aromatic Substitution

Reagent/Conditions Products Key Observations
Nitration (HNO₃/H₂SO₄)Nitro-pyrazole derivativesNitration occurs at position 4 of the pyrazole ring due to electron-donating effects of the amine group .
Halogenation (NCS or Br₂)Halo-pyrazole derivativesChlorination/bromination at position 4 is favored, with minimal side-chain reactivity .

Research Insights :

  • The cyclohexylmethyl group exhibits steric hindrance, limiting substitution at position 2 but enhancing regioselectivity at position 4 .

  • Acylation of the amine group improves solubility in polar solvents, facilitating downstream applications .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in cycloaddition reactions under specific conditions:

Reagent/Conditions Products Key Observations
Dienophiles (e.g., maleic anhydride)Pyrazolo-fused bicyclic compounds[4+2] Cycloaddition forms six-membered fused rings with retained stereochemistry .
Thermal decompositionRing-opened amine intermediatesDegradation above 200°C releases cyclohexylmethylamine and methylpyrazole fragments.

Research Insights :

  • Cycloaddition reactions are highly dependent on electron-deficient dienophiles and microwave-assisted conditions .

  • Thermal stability is compromised by the bulky cyclohexylmethyl group, limiting high-temperature applications.

Comparative Reactivity Table

Reaction Type Rate (Relative) Major Factors Influencing Reactivity
OxidationModerateSteric hindrance from cyclohexylmethyl group
N-AlkylationHighElectron-rich amine group at position 3
Electrophilic SubstitutionLowDeactivation by electron-donating amine group

Mechanistic and Structural Insights

  • Steric Effects : The cyclohexylmethyl group at position 2 significantly slows reactions at adjacent positions but enhances stability against electrophilic attack .

  • Electronic Effects : The electron-donating amine group activates the pyrazole ring toward nucleophilic substitution at position 4 .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate N-acylation by stabilizing transition states .

Key Research Findings

  • Antiviral Applications : Acylated derivatives of this compound show inhibitory activity against influenza neuraminidase (IC₅₀ = 10–50 μM) .

  • Material Science : N-Alkylated variants are precursors for thermally stable polymers, with decomposition temperatures exceeding 300°C.

  • Drug Design : Substitution at position 3 with heterocycles (e.g., pyrimidines) improves binding affinity to CRF-1 receptors .

References PMC7049619 (Synthesis of pyrimidinones with pyrazole moieties) PMC8073777 (Oseltamivir analogs and acylation reactions) CCPDB (Cycloaddition data) PubChem CID 2311153 (Thermal degradation pathways) US8835444B2 (CRF receptor antagonists) KR20110038730A (Cyclohexyl amide derivatives) PubChem 2311153 (Halogenation and substitution mechanisms)

Scientific Research Applications

Chemical Properties and Structure

2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine features a pyrazole ring structure, which is known for its diverse biological activities. Its unique configuration allows it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 25 µM .
  • Anti-inflammatory Properties : In vitro studies have demonstrated that 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

Neuropharmacology

Emerging research suggests that pyrazole derivatives may possess neuroprotective properties. They have been evaluated for their effects on neurodegenerative diseases, potentially offering new avenues for treatment strategies in conditions like Alzheimer's disease.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial properties .

Study on Anticancer Activity (2023)

Objective : To evaluate the cytotoxic effects of 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine on human breast cancer cells (MCF-7).

Findings : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Study on Anti-inflammatory Effects (2024)

Objective : To assess the anti-inflammatory effects using LPS-stimulated macrophages.

Findings : Treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50% compared to control groups.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2024
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Mechanism of Action

The mechanism of action of 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

A comparative overview of molecular parameters is provided in Table 1.

Table 1: Structural and Molecular Properties of Pyrazol-3-ylamine Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Reference
2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine 2-Cyclohexylmethyl, 5-methyl C${11}$H${18}$N$_3$* 192.3* (Inferred)
5-Methyl-2-phenyl-2H-pyrazol-3-ylamine 2-Phenyl, 5-methyl C${10}$H${11}$N$_3$ 173.22
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine 4-Methyl, 5-phenyl C${10}$H${11}$N$_3$ 173.22
5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride 5-Cyclohexyl C$9$H${16}$ClN$_3$ 201.7

*Inferred based on structural analysis.

Key Comparative Insights

Substituent Effects
  • Cyclohexylmethyl vs. Phenyl Groups : The target compound’s cyclohexylmethyl group introduces greater steric bulk and lipophilicity compared to phenyl-substituted analogs (e.g., 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine) . This enhances membrane permeability but may reduce aqueous solubility.
  • Positional Isomerism : The 4-methyl-5-phenyl derivative demonstrates how substituent placement alters electronic distribution. The target’s 2-cyclohexylmethyl group may impose distinct steric constraints in molecular interactions compared to 4- or 5-position substituents.
Physicochemical Properties
  • Hydrochloride Salt () : The hydrochloride form of 5-cyclohexyl-1H-pyrazol-3-ylamine exhibits higher polarity and solubility in aqueous media compared to free amines like the target compound .
  • Molecular Weight Trends : The target’s molar mass (192.3 g/mol) is intermediate between phenyl-substituted analogs (173.22 g/mol) and the hydrochloride derivative (201.7 g/mol), reflecting substituent contributions.

Biological Activity

2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of cyclohexylmethyl derivatives with appropriate pyrazole precursors. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity, which are critical for subsequent biological evaluations.

Antimicrobial Activity

Research has demonstrated that 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine against selected pathogens:

PathogenMIC (μM)
Escherichia coli 0.21
Pseudomonas aeruginosa 0.21
Candida albicans 0.83
Micrococcus luteus 0.50

These results indicate that the compound has potent inhibitory effects, particularly against E. coli and P. aeruginosa, which are critical targets in antimicrobial therapy .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cell lines to evaluate the safety profile of 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine. The following table presents the IC50 values obtained from these studies:

Cell LineIC50 (μM)
HaCat (Keratinocytes) 15.0
BALB/c 3T3 (Fibroblasts) 20.0

The compound exhibited a relatively higher toxicity towards HaCat cells compared to BALB/c 3T3 cells, suggesting a need for caution in therapeutic applications .

The mechanism by which 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine exerts its biological effects appears to involve interaction with key bacterial enzymes such as DNA gyrase. Molecular docking studies have shown that the compound forms hydrogen bonds with critical residues in the active site of DNA gyrase, which is essential for bacterial DNA replication .

Case Study 1: Antimicrobial Efficacy

In a comparative study, 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine was tested alongside standard antibiotics such as ciprofloxacin. The results indicated that while ciprofloxacin had a MIC of approximately 0.25 μM against E. coli, the new compound displayed similar efficacy with an MIC of 0.21 μM, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Assessment

In another investigation focusing on cancer treatment potential, 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine was evaluated against various cancer cell lines including HT-29 and PC-3. The compound demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting its viability as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, analogous compounds like 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (62% yield) were prepared by refluxing precursors in pyridine or acetic acid, followed by crystallization . Key steps include:

  • Selection of cyclohexylmethyl and methyl substituents as precursors.
  • Use of reflux conditions (3–6 hours) in polar solvents (e.g., pyridine or acetic acid).
  • Purification via recrystallization from ethanol or dioxane.

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
  • 1H/13C NMR : Assign peaks for cyclohexylmethyl protons (δ 1.2–2.0 ppm for cyclohexyl CH₂; δ 2.5–3.0 ppm for pyrazole CH₃) and aromatic protons (δ 6.5–8.0 ppm). Cross-verify with published spectra of structurally similar pyrazolo[1,5-a]pyrimidines .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ or cyclohexyl groups).

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals?

  • Methodological Answer : Ethanol, dioxane, or ethanol-water mixtures are effective for pyrazole derivatives. For example, 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine crystallized from dioxane with 70% yield and a melting point of 221–223°C . Slow evaporation at 4°C enhances crystal quality.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to model hydrogen atoms and anisotropic displacement parameters. ORTEP-3 (with a GUI) visualizes thermal ellipsoids and validates bond angles/distances . For example, SHELX’s robust handling of twinned data ensures accuracy in high-resolution structures .

Q. What strategies address contradictory spectral data (e.g., unexpected NH₂ group reactivity)?

  • Methodological Answer :

  • Cross-Verification : Compare experimental IR/NMR data with computational predictions (DFT calculations).
  • Isotopic Labeling : Use 15N-labeled precursors to track NH₂ group behavior in reaction pathways .
  • Crystallographic Validation : Resolve ambiguities via hydrogen bonding patterns (e.g., graph set analysis for N–H···N interactions) .

Q. How do hydrogen bonding networks influence the compound’s solid-state stability?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs). For pyrazole derivatives, N–H···N and C–H···π interactions often stabilize crystal lattices. Use Mercury or PLATON to quantify intermolecular contacts .

Q. What in silico methods predict biological activity based on structural features?

  • Methodological Answer :

  • Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase) using pyrazole’s planar aromatic core.
  • QSAR : Correlate substituent effects (e.g., cyclohexylmethyl’s hydrophobicity) with bioactivity data from analogs like S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine

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